molecular formula C13H8BrNO3 B1292218 3-Bromo-4'-nitrobenzophenone CAS No. 760192-92-5

3-Bromo-4'-nitrobenzophenone

Cat. No.: B1292218
CAS No.: 760192-92-5
M. Wt: 306.11 g/mol
InChI Key: JBTVSXLUBZLXSB-UHFFFAOYSA-N
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Description

3-Bromo-4’-nitrobenzophenone is an organic compound with the molecular formula C13H8BrNO3. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and nitro groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-nitrobenzophenone typically involves a multi-step process starting from benzene derivatives. One common method includes the following steps:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming nitrobenzene.

    Bromination: Nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom, resulting in 3-bromo-4-nitrobenzene.

    Friedel-Crafts Acylation: The final step involves the Friedel-Crafts acylation of 3-bromo-4-nitrobenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 3-Bromo-4’-nitrobenzophenone.

Industrial Production Methods

Industrial production of 3-Bromo-4’-nitrobenzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 3-Bromo-4’-aminobenzophenone.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

3-Bromo-4’-nitrobenzophenone is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals and biologically active compounds.

    Material Science: As a precursor for the synthesis of polymers and advanced materials.

    Chemical Biology: In the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-nitrobenzophenone depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-nitrobenzophenone: Similar structure but with different substitution pattern.

    3-Chloro-4’-nitrobenzophenone: Chlorine instead of bromine.

    3-Bromo-4’-aminobenzophenone: Amino group instead of nitro group.

Uniqueness

3-Bromo-4’-nitrobenzophenone is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research fields.

Properties

IUPAC Name

(3-bromophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTVSXLUBZLXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641511
Record name (3-Bromophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-92-5
Record name (3-Bromophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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